2-(3-Nitrophenyl)pyridine picrate
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Overview
Description
2-(3-Nitrophenyl)pyridine picrate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitrophenyl group attached to a pyridine ring, with an additional picrate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)pyridine picrate typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which produces the N-nitropyridinium ion. This ion can then be reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)pyridine picrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)pyridine picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)pyridine picrate involves its interaction with molecular targets through its nitro and pyridine groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the picrate group.
2-Nitrophenylpyridine: Similar in structure but with the nitro group in a different position.
Pyridine picrate: Lacks the nitrophenyl group.
Uniqueness
2-(3-Nitrophenyl)pyridine picrate is unique due to the presence of both the nitrophenyl and picrate groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for unique reactivity and interactions that are not observed in similar compounds.
Properties
CAS No. |
131081-09-9 |
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Molecular Formula |
C17H11N5O9 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(3-nitrophenyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H8N2O2.C6H3N3O7/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
InChI Key |
MEPSJXJSZODTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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